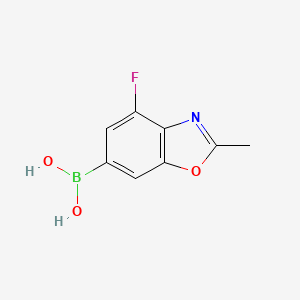
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a butane chain, and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran derivatives with butane-1-sulfonyl chloride under controlled conditions. The reaction may require the presence of a base to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with various chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The tetrahydrofuran ring and butane chain provide structural stability and influence the compound’s reactivity.
類似化合物との比較
Similar Compounds
Tetrahydrofuran, 2-methyl-2-methoxy: A similar compound with a tetrahydrofuran ring and a methoxy group.
Butane, 2-methoxy-3-methyl: Another related compound with a butane chain and a methoxy group.
Uniqueness
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of the tetrahydrofuran ring and butane chain further enhances its versatility in chemical reactions and industrial processes.
特性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC名 |
2-(oxolan-3-ylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-9(8-16(11,12)13)5-15-7-10-3-4-14-6-10/h9-10H,2-8H2,1H3 |
InChIキー |
QTZGAGUYINTJRQ-UHFFFAOYSA-N |
正規SMILES |
CCC(COCC1CCOC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
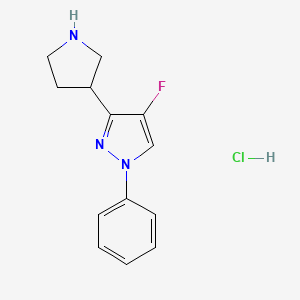

![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
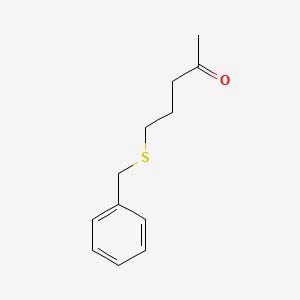
amine dihydrochloride](/img/structure/B13485371.png)
![methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
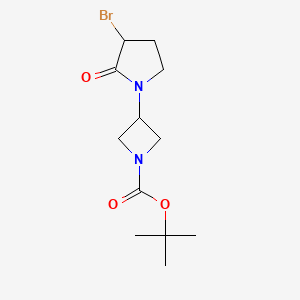
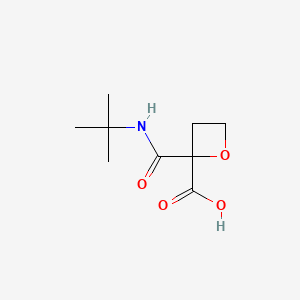
![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)
